molecular formula C11H14N4O5 B5108540 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide CAS No. 53639-28-4

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide

Cat. No.: B5108540
CAS No.: 53639-28-4
M. Wt: 282.25 g/mol
InChI Key: OJQCOSUJNGFNDL-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide core substituted with dimethylamino and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of dimethylamino groups. One common method involves the nitration of N,N-dimethylbenzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting dinitro compound is then reacted with dimethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-N,N-dimethyl-4-nitrobenzamide
  • 2-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide
  • 2-(dimethylamino)-N,N-dimethyl-3,5-diaminobenzamide

Uniqueness

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide is unique due to the presence of both dimethylamino and dinitro groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

2-(dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-12(2)10-8(11(16)13(3)4)5-7(14(17)18)6-9(10)15(19)20/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQCOSUJNGFNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223857
Record name 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53639-28-4
Record name 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53639-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-N,N-dimethyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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